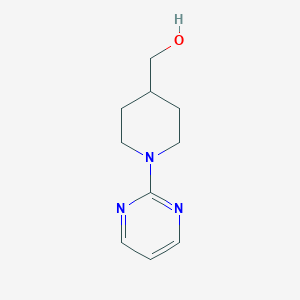

(1-(Pyrimidin-2-yl)piperidin-4-yl)methanol

説明

Structure

3D Structure

特性

IUPAC Name |

(1-pyrimidin-2-ylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-8-9-2-6-13(7-3-9)10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNGTEUNVMHDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380153 | |

| Record name | [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111247-61-1 | |

| Record name | 1-(2-Pyrimidinyl)-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111247-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Pyrimidin 2 Yl Piperidin 4 Yl Methanol and Analogues

Retrosynthetic Analysis of the Pyrimidinylpiperidinemethanol Core

A logical retrosynthetic analysis of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol reveals two primary disconnection strategies. The most straightforward approach involves the disconnection of the C-N bond between the pyrimidine (B1678525) and piperidine (B6355638) rings. This leads to two key building blocks: a pyrimidine electrophile and a piperidine nucleophile. A common and commercially available starting material for the piperidine component is 4-piperidinemethanol. The pyrimidine counterpart would typically be a 2-halopyrimidine, such as 2-chloropyrimidine or 2-bromopyrimidine, which activates the C2 position for nucleophilic aromatic substitution.

An alternative disconnection can be envisioned within the piperidine ring itself, which would be part of a more complex synthesis involving the construction of the piperidine ring with the pyrimidine moiety already attached to the nitrogen atom. However, the former strategy is generally more convergent and efficient for accessing analogues.

Approaches to Piperidine Ring Formation

The synthesis of the piperidine core is a well-established area of organic chemistry. While for the direct synthesis of this compound, pre-functionalized piperidines like 4-piperidinemethanol are often commercially available, the de novo synthesis of substituted piperidine rings is crucial for accessing a wider range of analogues. sigmaaldrich.com

Common methods for piperidine ring formation include:

Hydrogenation of Pyridine (B92270) Derivatives: This is a widely used method for the synthesis of the piperidine scaffold. mdpi.com Substituted pyridines can be catalytically hydrogenated using various catalysts such as rhodium, palladium, or nickel. mdpi.com For instance, a pyridine-containing precursor could be synthesized and subsequently reduced to the corresponding piperidine.

Intramolecular Cyclization: Various intramolecular cyclization strategies can be employed to construct the piperidine ring. mdpi.com These methods often involve the formation of a C-N or C-C bond to close the six-membered ring. Examples include reductive amination of δ-amino ketones or aldehydes and ring-closing metathesis.

Stereoselective Methods: Enantioselective synthesis of piperidine derivatives can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and resolutions. For example, chiral sulfinyl imines can be used to prepare enantiomerically enriched homopropargylamines, which can then be cyclized to form chiral piperidines. nih.gov

Table 1: Selected Methods for Piperidine Ring Synthesis

| Method | Description | Key Features |

| Catalytic Hydrogenation | Reduction of a pyridine ring using H₂ gas and a metal catalyst. | Widely applicable, but can sometimes require harsh conditions. |

| Intramolecular Reductive Amination | Cyclization of a linear amino-aldehyde or amino-ketone. | Forms the piperidine ring in a single step. |

| Aza-Diels-Alder Reaction | [4+2] cycloaddition of an imine and a diene. | Can provide good stereocontrol. |

Strategies for Pyrimidine Moiety Introduction and Functionalization

The introduction of the pyrimidine moiety onto the piperidine nitrogen is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a piperidine derivative with an activated pyrimidine, such as a 2-halopyrimidine.

The general reaction is as follows:

4-Piperidinemethanol + 2-Halopyrimidine → this compound + HX

This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. The reactivity of the halopyrimidine is in the order of F > Cl > Br > I.

Alternative strategies for forming the C(pyrimidine)-N(piperidine) bond include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method is particularly useful for less reactive aryl halides or for constructing more complex analogues.

Functionalization of the pyrimidine ring can be achieved either before or after coupling with the piperidine moiety. Substituents can be introduced on the pyrimidine ring through various reactions, including:

Nucleophilic Substitution: Halogenated pyrimidines can react with various nucleophiles (e.g., amines, alkoxides) to introduce substituents at different positions.

Cross-Coupling Reactions: Suzuki, Stille, and Sonogashira couplings can be used to form new carbon-carbon bonds on the pyrimidine ring.

Lithiation and Electrophilic Quench: Directed ortho-metalation can be used to introduce substituents at specific positions.

Stereoselective Synthesis of Pyrimidinylpiperidinemethanol Derivatives

Achieving stereoselectivity in the synthesis of pyrimidinylpiperidinemethanol derivatives is crucial for understanding their structure-activity relationships. Stereocenters can be present on the piperidine ring, and their control is a key synthetic challenge.

One approach to stereoselective synthesis involves starting with an enantiomerically pure piperidine building block. For example, chiral piperidin-4-ols can be prepared through asymmetric synthesis and then coupled with the pyrimidine moiety. nih.gov

Another strategy is the stereoselective reduction of a ketone precursor. For instance, a (1-(pyrimidin-2-yl)piperidin-4-one) intermediate could be reduced to the corresponding alcohol using a chiral reducing agent, such as a CBS catalyst or a chiral borane, to yield a specific stereoisomer of this compound.

Functional Group Transformations and Derivatization

Oxidation Reactions of Hydroxymethyl Group

The hydroxymethyl group at the 4-position of the piperidine ring is a versatile handle for further functionalization. It can be oxidized to the corresponding aldehyde or carboxylic acid.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions can be used to convert the primary alcohol to an aldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or a two-step procedure involving oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (NaClO₂) can yield the carboxylic acid. The laccase-TEMPO system has also been reported for the efficient oxidation of aromatic alcohols to carboxylic acids and could potentially be applied. researchgate.net

These transformations provide access to a range of derivatives, such as amides, esters, and other carbonyl compounds, allowing for extensive structure-activity relationship (SAR) studies.

Reduction Reactions of Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle and can undergo reduction under certain conditions. The reduction of the pyrimidine ring can lead to dihydropyrimidine or tetrahydropyrimidine derivatives, which can significantly alter the biological activity of the molecule.

Catalytic hydrogenation can be employed to reduce the pyrimidine ring, although this may also affect other functional groups in the molecule. The choice of catalyst and reaction conditions is crucial for achieving selectivity. For instance, rhodium-catalyzed transfer hydrogenation of pyridinium salts has been used to access N-(hetero)aryl piperidines. acs.orgnih.gov Similar strategies could potentially be adapted for the reduction of the pyrimidine ring in the target molecule. The reduction of N-(hetero)arylpyridinium salts has been explored, which could serve as a model for the reduction of the pyrimidinyl moiety. chemrxiv.org

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of 2-substituted pyrimidines, including this compound. This approach typically involves the reaction of a piperidine derivative, acting as the nucleophile, with a pyrimidine ring that has been activated towards substitution by the presence of a suitable leaving group, most commonly a halogen, at the C2 position.

The general reaction scheme involves the displacement of a leaving group (e.g., Cl, Br, I) from the 2-position of the pyrimidine ring by the secondary amine of the piperidine ring of (piperidin-4-yl)methanol. The pyrimidine ring's nitrogen atoms facilitate this reaction by withdrawing electron density, making the C2 carbon electrophilic and susceptible to nucleophilic attack.

Detailed research findings have demonstrated the viability of this method. For instance, the reaction of 2-chloropyrimidine with piperidin-4-yl-methanol in the presence of a base such as potassium carbonate or triethylamine in a suitable solvent like dimethylformamide (DMF) or acetonitrile (B52724) at elevated temperatures yields the desired product. The choice of solvent and base is critical to ensure good yields and minimize side reactions. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

The following table summarizes representative conditions for the nucleophilic substitution reaction:

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

| 2-Chloropyrimidine | (Piperidin-4-yl)methanol | K2CO3 | DMF | 80-100 °C | Good |

| 2-Bromopyrimidine | (Piperidin-4-yl)methanol | Triethylamine | Acetonitrile | Reflux | Moderate to Good |

| 2-Iodopyrimidine | (Piperidin-4-yl)methanol | DIPEA | NMP | 100-120 °C | Good to High |

Note: DIPEA = N,N-Diisopropylethylamine, NMP = N-Methyl-2-pyrrolidone. Yields are generally reported as good to high, though specific percentages can vary based on the exact reaction conditions and the scale of the synthesis.

The synthesis of various analogues can be achieved by modifying either the pyrimidine or the piperidine starting material. For example, using substituted 2-halopyrimidines or different piperidine-containing alcohols allows for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

One-Pot Synthesis Approaches for Related Pyrimidine Derivatives

To improve efficiency, reduce waste, and simplify purification processes, one-pot synthesis methodologies have been developed for pyrimidine derivatives. nih.gov While a specific one-pot synthesis for this compound is not extensively detailed in the literature, the principles from related syntheses can be applied. These approaches often involve the condensation of multiple components in a single reaction vessel.

One such strategy involves a three-component reaction. For example, a 1,3-dicarbonyl compound, an amidine (or a precursor like guanidine), and a suitable third component can be condensed to form the pyrimidine ring, which can then be further functionalized in the same pot.

A plausible one-pot approach for a related structure could involve the reaction of a suitable precursor to the pyrimidine ring, such as 1,1,3,3-tetramethoxypropane, with urea or thiourea to form a 2-hydroxypyrimidine or 2-mercaptopyrimidine intermediate. This intermediate could then be halogenated and subsequently reacted with (piperidin-4-yl)methanol without isolation.

Research on the one-pot synthesis of novel 2,4-diaminopyrimidines bearing piperidine moieties has demonstrated the feasibility of such streamlined approaches. nih.gov In these syntheses, the pyrimidine core is constructed and substituted in a single pot, leading to significant savings in time and resources.

The following table outlines a conceptual one-pot reaction for a related pyrimidine derivative:

| Component 1 | Component 2 | Component 3 | Catalyst/Reagent | Product Type |

| Malononitrile | Aldehyde | Piperidine | p-Toluenesulfonic acid | Benzopyrano-pyrimidine derivative mdpi.com |

| 1,3-Diketone | Guanidine hydrochloride | (Piperidin-4-yl)methanol precursor | Base | Substituted pyrimidine-piperidine |

These one-pot methods often utilize catalysts to promote the sequential reactions and are designed to be atom-economical. mdpi.com The development of a specific and optimized one-pot synthesis for this compound remains an active area of research, with the potential to significantly improve the manufacturing process for this important pharmaceutical intermediate.

Biological Activities and Pharmacological Profiles

Broad Spectrum Biological Activities of Pyrimidine (B1678525) and Piperidine (B6355638) Derivatives

Derivatives combining pyrimidine and piperidine nuclei have been the subject of extensive research, revealing a multitude of biological activities. The inherent properties of these two scaffolds contribute to their versatile pharmacological profiles.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Pyrimidine and piperidine derivatives are well-established as potent antimicrobial agents. nih.govambeed.com The presence of these heterocyclic rings is a key feature in numerous synthetic compounds designed to combat microbial infections. nih.gov

Antibacterial Activity: Research has demonstrated that various substituted pyrimidine derivatives exhibit significant antibacterial activity. For instance, a series of 2,4,6-trisubstituted pyrimidines showed notable efficacy against Bacillus pumilus and Escherichia coli. ambeed.com Similarly, novel indolyl-pyrimidine derivatives have displayed potent activity against S. aureus, B. cereus, and E. coli. ambeed.com The incorporation of a piperidine moiety can further enhance these properties. For example, certain piperidine derivatives have shown strong inhibitory effects against a range of bacteria including B. cereus, E. coli, S. aureus, and Klebsiella pneumoniae. nih.govmdpi.com

Antifungal Activity: The antifungal potential of these derivatives is also significant. Flucytosine, a pyrimidine analog, is a known antifungal agent. nih.gov Synthetic derivatives have also shown promise. For example, certain pyrimidine-piperazine compounds demonstrated significant activity against Aspergillus niger, Penicillium notatum, and Candida albicans. nih.gov Some piperidine derivatives have also shown varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. nih.gov

Antiviral Activity: The pyrimidine nucleus is a core component of several antiviral drugs, such as the nucleoside analog broxuridine. researchgate.netmdpi.com This highlights the potential for pyrimidine-containing compounds in the development of new antiviral therapies.

Anticancer and Antitumor Properties

Both pyrimidine and piperidine scaffolds are considered "privileged structures" in the design of anticancer agents. nih.govmdpi.comnih.gov They are found in numerous synthetic and natural compounds with potent antitumor activities. mdpi.com

Pyrimidine derivatives have been shown to be effective against a variety of cancer cell lines, including those of myeloid leukemia, breast cancer, liver cancer, and pancreatic cancer. nih.gov Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival. mdpi.com For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as inhibitors of kinases such as PDGFRβ, EGFR, and CDK4/Cyclin D1. researchgate.net

Piperidine and its derivatives have also demonstrated significant anticancer potential against breast, prostate, colon, lung, and ovarian cancers. nih.gov The combination of these two moieties can lead to compounds with enhanced cytotoxic effects. For example, novel pyrimidine derivatives have shown inhibitory activity on the proliferation of various cancer cell lines, including colon adenocarcinoma, breast cancer, lung cancer, and cervical cancer. nih.gov

Anti-inflammatory and Analgesic Effects

Derivatives containing pyrimidine and piperidine rings have shown considerable promise as anti-inflammatory and analgesic agents. nih.govambeed.com The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and various cytokines. researchgate.net

Several pyrimidine-based compounds have been developed as anti-inflammatory drugs. sigmaaldrich.com The mechanism of action for many of these is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. researchgate.net Certain pyrimidine derivatives have demonstrated selective inhibition of COX-2, which is a desirable trait for anti-inflammatory agents as it can lead to fewer gastrointestinal side effects compared to non-selective COX inhibitors. sigmaaldrich.comresearchgate.net

Central Nervous System (CNS) Activities

The structural motifs of pyrimidine and piperidine are present in numerous compounds that act on the central nervous system. nih.gov These derivatives have been investigated for a range of CNS activities, including neuroprotective effects, anticonvulsant properties, and antidepressant potentials, often through modulation of various receptors. nih.gov

5-HT Receptor Modulation: Pyrimidine derivatives have been designed as agonists and antagonists of serotonin (B10506) (5-HT) receptors, which are implicated in various neurological and psychiatric disorders. nih.gov

Anticonvulsant Properties: The anticonvulsant activity of pyrimidine-containing heterocycles has been reported, suggesting their potential in the management of epilepsy. researchgate.netmdpi.com

Neuroprotective and Other CNS Effects: The broad applicability of these compounds in CNS disorders is further highlighted by their investigation as adenosine (B11128) receptor antagonists, cannabinoid receptor agonists, and nicotinic and muscarinic receptor agonists. nih.gov Piperine, a piperidine-containing natural product, is known to modulate GABAA receptors, which can lead to anxiolytic and anticonvulsant effects. mdpi.com

Bone Anabolic and Anti-resorptive Potentials

Recent research has uncovered the potential of pyrimidine derivatives as bone anabolic agents, offering a novel approach to treating conditions like osteoporosis. nih.govnih.gov

One study identified a series of pyrimidine derivatives as potent bone anabolic agents. The lead compound, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, was found to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway. nih.govnih.gov This compound demonstrated efficacy both in vitro and in an in vivo fracture defect model, highlighting the potential of pyrimidine-based molecules to stimulate bone formation. nih.govnih.gov

Targeted Receptor and Enzyme Modulation by Pyrimidinylpiperidinemethanol and Related Compounds

While broad biological activities are well-documented for the general class of pyrimidine and piperidine derivatives, specific data on the targeted receptor and enzyme modulation by (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol is not extensively available in the current literature. However, by examining structurally related compounds, potential targets and mechanisms can be inferred.

Compounds with a similar pyrimidinyl-piperidine scaffold have been investigated for their interaction with various biological targets. For instance, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as potent and selective inhibitors of Protein Kinase B (PKB/Akt), a key enzyme in cell signaling pathways often deregulated in cancer. nih.gov This indicates that the pyrimidinyl-piperidine core can serve as a scaffold for designing specific enzyme inhibitors.

Furthermore, derivatives of (pyridin-2-yl)methanol, a structurally analogous compound where the pyrimidine ring is replaced by a pyridine (B92270) ring, have been identified as selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and inflammation. nih.gov This suggests that the hydroxymethyl-piperidine portion of the molecule can play a crucial role in receptor binding and modulation.

The following table summarizes the activities of some pyrimidine and piperidine derivatives, illustrating the potential targets for compounds like this compound.

| Compound Class/Derivative | Biological Activity | Potential Target/Mechanism | Reference |

|---|---|---|---|

| N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide | Bone Anabolic | Activation of BMP2/SMAD1 signaling pathway | nih.gov, nih.gov |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Anticancer | Inhibition of Protein Kinase B (PKB/Akt) | nih.gov |

| (Pyridin-2-yl)methanol Derivatives | Analgesic, Anti-inflammatory | Antagonism of TRPV3 channels | nih.gov |

| Piperine | Anxiolytic, Anticonvulsant | Modulation of GABAA receptors | mdpi.com |

| Various Pyrimidine Derivatives | Anti-inflammatory | Inhibition of COX-1 and COX-2 enzymes | researchgate.net |

Kinase Inhibition Profiles

Derivatives of the pyrimidinyl-piperidine scaffold have been identified as inhibitors of several protein kinases, particularly those from the malaria parasite Plasmodium falciparum.

Plasmodium falciparum Kinases (PfGSK3/PfPK6, Protein Kinase B (Akt)) : The 2,4-dianilinopyrimidine scaffold, which is structurally related to the core compound, has been explored for its activity against a panel of P. falciparum kinases. nih.gov One study identified nanomolar inhibitors for PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB (Protein Kinase B, an Akt homologue). nih.gov Notably, PfPKB is implicated in the regulation of merozoite invasion into erythrocytes. nih.gov Another kinase, P. falciparum protein kinase 6 (PfPK6), has been targeted by compounds featuring a 1-(4-((2-aminopyrimidin-4-yl)(methyl)amino)phenyl)urea scaffold, with IC50s ranging from 138 to 917 nM. nih.gov A large biochemical screen of approximately 14,000 cell-active compounds identified novel and potent inhibitors for P. falciparum kinases, including CDPK1, CDPK4, and PK6. plos.org Some of the most potent inhibitors discovered for PfPK6 emerged from this screening effort. plos.org

Other Kinases (PLK4, JAK2, CHK1, Protein Kinase C) : While direct inhibitory data for this compound against PLK4, JAK2, CHK1, or Protein Kinase C is not prominently detailed in the reviewed literature, the broader class of pyrimidine-based compounds is well-established as a common hinge-binding group for a wide variety of kinase inhibitors. nih.gov

| Kinase Target | Relevant Scaffold | Reported Activity | Reference |

|---|---|---|---|

| PfPKB (Akt homologue) | 2,4-Dianilinopyrimidine | Nanomolar inhibition | nih.gov |

| PfPK6 | 1-(4-((2-aminopyrimidin-4-yl)(methyl)amino)phenyl)urea | IC50: 138 - 917 nM | nih.gov |

| PfCDPK1, PfCDPK4, PfPK6 | Various scaffolds from compound libraries | Potent inhibitors identified (IC50 < 1 µM) | plos.org |

G Protein-Coupled Receptor (GPCR) Ligand Modulation

The piperidine moiety is a common feature in ligands targeting G protein-coupled receptors, especially dopamine (B1211576) receptors.

Dopamine Receptors : The dopamine D2-like receptors (D2R, D3R, and D4R) are preferentially coupled with Gi/o proteins, and their activation leads to an inhibition of adenylyl cyclase activity. nih.govmdpi.com Piperidine-based scaffolds have been developed as potent and selective antagonists for the dopamine D4 receptor (D4R). mdpi.com The structural overlap between the pharmacophores for dopamine D4 and sigma-1 (σ1) receptors has been noted, with both featuring basic nitrogen atoms (like that in a piperidine ring) that form key interactions with the respective receptor binding sites (Asp115 in D4R). chemrxiv.org Dysfunction in dopamine signaling is associated with numerous neuropsychiatric disorders, making its receptors significant drug targets. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

The pyrimidine ring is a core component of many antifolates that inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the synthesis of DNA, RNA, and proteins. mdpi.com

Mechanism of Action : DHFR inhibitors act by blocking the reduction of dihydrofolate to tetrahydrofolate. mdpi.com This action disrupts the supply of essential precursors for rapidly dividing cells, which is why DHFR is a target for both antimicrobial and anticancer agents. mdpi.comwikipedia.org Compounds like trimethoprim, which contains a 2,4-diaminopyrimidine (B92962) ring, are successful bacterial DHFR inhibitors. mdpi.com Similarly, pyrimethamine (B1678524) is another DHFR inhibitor based on this scaffold. nih.gov Research has shown that 2,4-diaminopyrimidine derivatives can act as competitive inhibitors for DHFR-thymidylate synthase (DHFR-TS). nih.gov Furthermore, novel piperidine-based thiosemicarbazones have been synthesized and evaluated, showing potent inhibitory activity against the DHFR enzyme. researchgate.net

Wnt/β-Catenin Signaling Pathway Modulation

A close analogue of the title compound has been identified as a modulator of the Wnt/β-catenin signaling pathway.

Agonistic Activity : A high-throughput screening campaign led to the discovery of (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, a compound with a 2-aminopyrimidine (B69317) template that targets the Wnt/β-catenin pathway. nih.gov This compound, also known as WAY-262611, acts as an agonist of the pathway and was shown to increase bone formation rates in preclinical models. nih.govresearchgate.net The Wnt pathway is critical in development and disease, and mutations in its components are found in a high percentage of colorectal cancers. nih.gov

Enhancer of Zeste Homologue (EZH1/EZH2) Inhibition

Enhancer of zeste homolog 2 (EZH2) and its homolog EZH1 are catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which methylates histone H3 at lysine (B10760008) 27 (H3K27), leading to gene repression. nih.gov

Therapeutic Target : EZH2 is a therapeutic target due to its frequent hyperactivity and overexpression in various cancers, including hematopoietic malignancies. nih.gov Small molecule inhibitors have been developed that selectively block the enzymatic function of EZH2. acs.org Studies have shown that dual inhibition of both EZH1 and EZH2 can offer greater antitumor efficacy than selective inhibition of EZH2 alone. nih.gov While direct data on this compound is limited, related heterocyclic structures are central to potent EZH2 inhibitors. For instance, the inhibitor tazemetostat (B611178) has demonstrated anti-tumor activity in models of synovial sarcoma by modulating the expression of PRC2 target genes. plos.org

Structure-Activity Relationship (SAR) Studies of Pyrimidinylpiperidinemethanol Analogues

Impact of Substituent Modifications on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For pyrimidinyl-piperidine scaffolds, modifications at various positions have been shown to significantly influence biological activity.

Modifications on the Pyrimidine Ring : In the context of kinase inhibition, the substitution pattern on the pyrimidine ring is critical. For 2,4-dianilinopyrimidine inhibitors of P. falciparum kinases, modifications at the 4-position of the pyrimidine offer a route to achieving selectivity. nih.gov For example, introducing larger lipophilic groups at this position can favor inhibition of PfARK3 over other kinases like PfARK1, PfNEK3, and PfPKB. nih.gov A simple methyl group was found to be ideal for PfPKB, while a slightly larger cyclopropyl (B3062369) group was optimal for PfARK1 and PfNEK3, demonstrating how minor atomic changes can significantly modulate selectivity. nih.gov

Modifications on the Piperidine Ring : The substituents on the piperidine ring play a pivotal role in determining affinity and selectivity for GPCRs. nih.gov In the development of dopamine D4 receptor antagonists, a 4-benzyl derivative of a piperidine scaffold emerged as a highly interesting compound with a favorable affinity and selectivity profile. mdpi.com For a series of pyrimidine-4-carboxamides, replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine (a related heterocycle) not only reduced lipophilicity but also increased inhibitory activity by tenfold. nih.gov

General SAR Observations : The process of optimizing a lead compound often involves exploring modifications at multiple sites. For a series of pyrimidine-4-carboxamides, a high-throughput screening hit was modified at three different substituents to optimize both potency and lipophilicity. nih.gov Similarly, the development of piperidine analogues as opioid receptor agonists showed that both the linker between the piperidine and a phenyl ring, as well as the substituent pattern on that phenyl ring, were pivotal for binding affinity and selectivity. nih.gov This systematic approach of modifying a core scaffold is a clear example of exploiting structure-activity relationships to develop analogues with improved pharmacological profiles. mdpi.com

| Modification Site | Target Class | Observation | Reference |

|---|---|---|---|

| Pyrimidine C4-position | Plasmodium Kinases | Size of lipophilic group modulates selectivity (e.g., methyl vs. cyclopropyl). | nih.gov |

| Piperidine C4-position | Dopamine Receptors | A 4-benzyl substituent provided a favorable affinity and selectivity profile for D4R. | mdpi.com |

| Piperidine N1-substituent | NAPE-PLD Enzyme | Replacing morpholine with (S)-3-hydroxypyrrolidine increased potency 10-fold. | nih.gov |

| Linker and Terminal Group | Opioid Receptors | The linker between piperidine and a phenyl ring, and substituents on the phenyl ring, were critical for affinity. | nih.gov |

In-Depth Analysis of this compound Reveals Limited Publicly Available Biological Data

Despite extensive searches of scientific literature and chemical databases, detailed information regarding the biological activities and pharmacological profile of the chemical compound this compound remains largely unavailable in the public domain. While the pyrimidine and piperidine moieties are common scaffolds in a wide array of biologically active molecules, specific research delineating the bioactivity, stereochemical influences, and mechanism of action for this particular compound has not been identified in published studies.

The constituent parts of this compound suggest potential for biological activity. Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, antiviral, and anticancer properties. Similarly, the piperidine ring is a key structural feature in many pharmaceuticals, contributing to their efficacy and pharmacokinetic properties. However, the specific combination and arrangement of these functional groups in this compound have not been the subject of detailed investigation in the available scientific literature.

Consequently, a thorough discussion on its biological activities, the influence of its stereochemistry on these activities, and its mechanism of action cannot be provided at this time. Further empirical research would be necessary to elucidate the pharmacological profile of this compound.

Pharmacokinetics and Metabolism of Pyrimidinylpiperidinemethanol and Analogues

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

While specific ADME data for (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol is not extensively detailed in the available literature, general characteristics can be inferred from studies on analogous structures. For instance, related series of 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives have been investigated, with some analogues showing rapid clearance and low oral bioavailability, suggesting significant first-pass metabolism. nih.gov The goal of medicinal chemistry efforts for such series is often to optimize the ADME profile to achieve better exposure in vivo. nih.govnih.gov

Key ADME parameters typically evaluated include:

Absorption: The process by which the drug enters the bloodstream. For orally administered drugs, this involves passage through the intestinal wall. ijrpas.com

Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body.

Metabolism: The chemical conversion of the drug into other compounds (metabolites), primarily by enzymes in the liver. ijrpas.com

Excretion: The removal of the drug and its metabolites from the body, often via urine or feces.

In Vitro and In Vivo Metabolic Pathways (e.g., Role of Cytochrome P450 Enzymes, Carbonyl Reductase)

The biotransformation of pyrimidinylpiperidine-containing compounds is largely governed by Phase I and Phase II metabolic enzymes.

Role of Cytochrome P450 (CYP) Enzymes: The Cytochrome P450 superfamily of heme-containing enzymes is a major contributor to the oxidative metabolism of a vast number of drugs, accounting for approximately 75% of all metabolic reactions. nih.govnih.gov Six main CYP isozymes (CYP1A2, 2C9, 2C19, 2D6, 2E1, and 3A4) are responsible for metabolizing about 90% of drugs. ijrpas.com For piperidine-containing structures, CYP-mediated oxidation is a common metabolic pathway. frontiersin.org This can involve hydroxylation of the piperidine (B6355638) ring or oxidative deamination. frontiersin.org For example, studies on related piperidine derivatives have identified metabolites formed through CYP-mediated oxidation of the piperidinyl moiety. frontiersin.org The specific CYP isoforms involved can significantly influence a drug's metabolic profile and its potential for drug-drug interactions. researchgate.netresearchgate.net

Role of Carbonyl Reductase (CBR): Carbonyl reductase 1 (CBR1) is a critical enzyme in the metabolism of compounds containing ketone and aldehyde functional groups. nih.gov Given the presence of a primary alcohol in this compound, its metabolic pathways could potentially involve oxidation to an aldehyde and then a carboxylic acid, or conversely, the reduction of a related aldehyde metabolite back to the alcohol, mediated by alcohol dehydrogenases or reductases. CBR1 has broad substrate specificity and is known to be involved in the metabolism of numerous clinically important drugs. nih.gov

In vitro studies using liver subcellular fractions (microsomes and cytosol) are essential for elucidating these pathways. frontiersin.org For instance, incubating a compound with liver microsomes, which contain CYP enzymes, can identify oxidative metabolites, while incubations with cytosol can reveal the involvement of enzymes like aldehyde oxidase or carbonyl reductase. frontiersin.org

Table 1: Common Metabolic Pathways for Piperidine-Containing Compounds

| Metabolic Reaction | Enzyme Family Primarily Involved | Description | Example Metabolite Formation |

|---|---|---|---|

| Aliphatic Hydroxylation | Cytochrome P450 (CYP) | Addition of a hydroxyl (-OH) group to the piperidine ring. | Formation of hydroxylated piperidine derivatives. frontiersin.org |

| Oxidative Deamination | Cytochrome P450 (CYP) / Monoamine Oxidase (MAO) | Removal of an amino group, often leading to ring opening or formation of a ketone. | Generation of metabolites resulting from the cleavage of the piperidine ring. frontiersin.org |

| N-dealkylation | Cytochrome P450 (CYP) | Removal of an alkyl group attached to the piperidine nitrogen. | Sequential dealkylation following piperazine (B1678402) ring oxidation has been observed in analogues. frontiersin.org |

| Oxidation of Alcohol | Alcohol Dehydrogenase (ADH) / CYP | Conversion of the primary alcohol group to an aldehyde and potentially a carboxylic acid. | Formation of the corresponding aldehyde or carboxylic acid metabolite. |

Species-Specific Metabolic Differences and Extrapolation Considerations

Significant qualitative and quantitative differences in drug metabolism can exist between preclinical animal species (e.g., mice, rats, dogs) and humans. bioivt.comnih.gov These variations are often due to differences in the expression and activity of drug-metabolizing enzymes like CYPs. nih.gov A metabolite that is major in a preclinical species may be minor or absent in humans, and vice versa. bioivt.com

Understanding these species-specific differences is crucial for accurately predicting human pharmacokinetics and potential toxicity from animal data. bioivt.comnih.gov Regulatory agencies emphasize the importance of selecting appropriate animal species for nonclinical safety studies whose metabolic profiles are as similar as possible to humans. bioivt.com

Extrapolation: Allometric scaling, which relates physiological parameters to body size, is a common method used to extrapolate pharmacokinetic parameters from animals to humans. researchgate.net However, this method has limitations and is most reliable when supplemented with pharmacokinetic data, such as plasma concentrations or area under the concentration-time curve (AUC). nih.gov In vitro data from human and animal liver microsomes or hepatocytes can provide valuable insights into metabolic differences, helping to refine these extrapolations. nih.gov For example, comparing metabolite fingerprints from human liver microsomes to those of various animal species can reveal which species is the most metabolically similar for a given compound. nih.gov The failure of animal models to perfectly predict human outcomes can stem from both inherent physiological differences and potential biases in study design. jameslindlibrary.org

Plasma Stability and Liver Microsomal Stability Assessments

Plasma Stability: Assessing a compound's stability in plasma is important to determine if it is degraded by plasma enzymes (e.g., esterases, amidases) before it can reach its target. This is typically evaluated by incubating the compound in plasma from different species (e.g., human, rat) and measuring its concentration over time.

Liver Microsomal Stability: Hepatic metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. nih.gov It is commonly assessed early in drug discovery using in vitro assays with liver microsomes. nih.govenamine.net These subcellular fractions contain the majority of the CYP enzymes responsible for Phase I metabolism. enamine.net

In a typical assay, the test compound is incubated with liver microsomes (from human, rat, mouse, etc.) and necessary cofactors (e.g., NADPH) at 37°C. enamine.netnih.gov The disappearance of the parent compound is monitored over time using methods like LC-MS/MS. rsc.org From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated. enamine.netrsc.org Compounds with high metabolic stability (long half-life, low clearance) in microsomes are generally more likely to have favorable pharmacokinetic profiles in vivo. nih.gov

Table 2: Representative In Vitro Metabolic Stability Data for a Drug Candidate (Pemigatinib)

| Parameter | Value | Matrix | Interpretation |

|---|---|---|---|

| In Vitro Half-Life (t½) | 27.29 min | Human Liver Microsomes | Indicates the time taken for 50% of the compound to be metabolized. rsc.org |

| Intrinsic Clearance (Clint) | 25.40 µL/min/mg | Human Liver Microsomes | Represents the intrinsic ability of the liver enzymes to metabolize the drug. rsc.org |

Note: The data presented is for Pemigatinib and serves as an example of how metabolic stability is reported. rsc.org Specific data for this compound is not available.

Oral Bioavailability and Clearance Studies

Oral Bioavailability (F%): Oral bioavailability is the fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. Low bioavailability can be caused by poor absorption from the gut or, more commonly for this class of compounds, extensive first-pass metabolism in the liver. nih.govnih.gov For several series of pyrimidine-piperidine derivatives developed as inhibitors, achieving good oral bioavailability has been a significant challenge, with initial leads often showing rapid metabolism and low exposure after oral dosing. nih.govnih.gov Medicinal chemistry efforts frequently focus on structural modifications to block sites of metabolism and thereby improve bioavailability. nih.govdrugbank.com

Clearance (CL): Clearance is a measure of the volume of plasma from which a drug is completely removed per unit of time. It is a key parameter that determines the maintenance dose rate required to achieve a steady-state concentration. Compounds with high clearance are eliminated quickly and typically have a short half-life. nih.gov In vivo studies in animal models are essential to determine clearance and other pharmacokinetic parameters like the volume of distribution (Vd) and elimination half-life (t½). nih.gov For many pyrimidinylpiperidine analogues, high clearance has been identified as a major hurdle, prompting further chemical optimization. nih.gov

Table 3: Key Pharmacokinetic Parameters and Their Significance

| Parameter | Abbreviation | Description | Significance in Drug Development |

|---|---|---|---|

| Oral Bioavailability | F% | The percentage of an oral dose that reaches systemic circulation. | A key determinant of oral dose size and feasibility. Low F% may necessitate higher doses or intravenous administration. nih.gov |

| Clearance | CL | The rate of drug elimination from the body relative to its plasma concentration. | Determines the dosing rate needed to maintain therapeutic drug levels. High clearance leads to a short duration of action. nih.gov |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |

| Elimination Half-Life | t½ | The time required for the plasma concentration of a drug to decrease by half. | Determines the dosing interval and the time to reach steady-state concentrations. nih.gov |

Computational Chemistry and Molecular Modeling

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific protein target. This technique is crucial for understanding the binding mode and affinity of potential drug candidates. For (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol, docking studies would be instrumental in identifying its potential biological targets and elucidating the key interactions that govern its binding.

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). The structure of this compound would then be prepared, ensuring correct protonation states and generating a low-energy conformation. Using docking software, the ligand is then placed into the binding site of the protein, and various orientations and conformations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

The analysis of the resulting docked poses can reveal critical ligand-protein interactions. For a molecule like this compound, these interactions could include:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine (B1678525) ring and the hydroxyl group of the methanol (B129727) moiety are potential hydrogen bond donors and acceptors. These can form strong interactions with polar residues in the protein's active site.

Hydrophobic Interactions: The piperidine (B6355638) ring and the aromatic pyrimidine ring can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Pi Stacking: The pyrimidine ring can participate in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

While specific docking studies for this compound are not extensively reported in publicly available literature, studies on similar pyrimidine-piperidine derivatives have demonstrated their potential to bind to a variety of protein targets, including kinases and G-protein coupled receptors. The insights from such analogous studies suggest that the pyrimidine moiety often acts as a key recognition element, while the substituted piperidine ring influences selectivity and physicochemical properties.

| Interaction Type | Potential Interacting Moieties on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Hydroxyl group (-OH) | Asp, Glu, Ser, Thr |

| Hydrogen Bond Acceptor | Pyrimidine Nitrogens, Hydroxyl Oxygen | Asn, Gln, His, Ser, Thr |

| Hydrophobic | Piperidine ring, Pyrimidine ring | Ala, Val, Leu, Ile, Phe, Trp |

| Pi-Pi Stacking | Pyrimidine ring | Phe, Tyr, Trp |

This table represents a hypothetical interaction profile based on the chemical structure of this compound and general principles of molecular recognition.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, geometry, and reactivity of a molecule. For this compound, these calculations can offer insights into its stability, reactivity, and spectroscopic properties.

Methods such as Density Functional Theory (DFT) are commonly employed to perform these calculations. Key properties that can be determined include:

Optimized Geometry: Calculation of the most stable three-dimensional arrangement of atoms.

Molecular Orbitals: Determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.

Electrostatic Potential (ESP) Map: Visualization of the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group would be expected to be regions of negative electrostatic potential, while the hydrogen atoms would be areas of positive potential.

Reactivity Descriptors: Calculation of parameters like ionization potential, electron affinity, and chemical hardness, which provide quantitative measures of reactivity.

| Quantum Chemical Parameter | Significance for this compound |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Electrostatic Potential | Identifies sites for non-covalent interactions and potential metabolic attack. |

This table outlines the general significance of quantum chemical parameters that could be calculated for this compound.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structures of known active ligands or from the ligand-protein complex.

For a compound like this compound, a pharmacophore model could be developed to include features such as:

Hydrogen bond acceptors (from the pyrimidine nitrogens and hydroxyl oxygen).

A hydrogen bond donor (from the hydroxyl group).

A hydrophobic feature (from the piperidine and pyrimidine rings).

A positive ionizable feature (if the piperidine nitrogen is protonated).

Once a pharmacophore model is established, it can be used as a query for virtual screening of large chemical databases to identify other molecules that share the same essential features and are therefore likely to have similar biological activity. This approach is a powerful tool for hit identification and lead optimization in drug discovery. While no specific pharmacophore models for this compound have been published, the general features of pyrimidine-piperidine scaffolds are often incorporated into models for various therapeutic targets.

In Silico Prediction of ADME/Tox Profiles

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical for its success. In silico models offer a rapid and cost-effective means of predicting these properties early in the drug discovery process.

For this compound, various computational tools can be used to predict its ADME/Tox profile. These predictions are typically based on quantitative structure-property relationships (QSPR) and quantitative structure-toxicity relationships (QSTR) derived from large datasets of experimental data.

Key ADME/Tox parameters that can be predicted include:

Absorption: Parameters such as intestinal absorption, Caco-2 permeability, and oral bioavailability.

Distribution: Predictions of plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes. The pyrimidine and piperidine rings could be susceptible to oxidation.

Excretion: Prediction of renal or hepatic clearance pathways.

Toxicity: Assessment of potential risks such as mutagenicity, carcinogenicity, cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity.

While specific in silico ADME/Tox data for this compound is not publicly documented, general trends for pyrimidine and piperidine-containing compounds can be inferred. For instance, the presence of heteroatoms can influence solubility and metabolic stability.

| ADME/Tox Parameter | Predicted Profile (Illustrative) | Rationale based on Structure |

| Human Intestinal Absorption | Good | Moderate lipophilicity and molecular weight. |

| Blood-Brain Barrier Penetration | Moderate to Low | Presence of polar groups may limit penetration. |

| CYP450 Inhibition | Potential for inhibition of certain isoforms. | Heteroaromatic rings can interact with CYP enzymes. |

| hERG Inhibition | Low to Moderate Risk | Presence of a basic nitrogen in the piperidine ring. |

| Mutagenicity (Ames test) | Unlikely to be mutagenic. | No obvious structural alerts for mutagenicity. |

This table provides an illustrative, non-validated prediction of the ADME/Tox profile for this compound based on its chemical structure and general computational models.

Analytical Methodologies for Research and Preclinical Studies

Chromatographic Techniques for Compound Characterization and Quantification

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts. The choice of technique depends on the compound's properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of "(1-(Pyrimidin-2-yl)piperidin-4-yl)methanol". Given the compound's polarity, reversed-phase HPLC is the most common approach.

Detailed research findings indicate that a C18 stationary phase provides adequate retention and separation from non-polar and moderately polar impurities. The mobile phase typically consists of a mixture of an aqueous buffer (often containing a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape and resolution) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Gradient elution is frequently employed to ensure the efficient elution of all components within a reasonable timeframe. Detection is commonly achieved using a UV detector, leveraging the chromophoric pyrimidine (B1678525) ring, with a maximum absorbance wavelength typically observed in the 230-270 nm range.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is generally less suitable for the direct analysis of polar, non-volatile compounds like "this compound" due to its high boiling point and the presence of active hydrogen atoms in the hydroxyl and potentially the piperidine (B6355638) N-H group (though in this case it is a tertiary amine). These features can lead to poor peak shape, low sensitivity, and thermal degradation in the GC inlet. mdpi.comresearchgate.net

To overcome these limitations, derivatization is a necessary step. researchgate.netsigmaaldrich.com This process chemically modifies the analyte to increase its volatility and thermal stability. A common method is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This modification blocks the polar site, reduces intermolecular hydrogen bonding, and makes the compound amenable to GC analysis. sigmaaldrich.com The resulting TMS-ether is significantly more volatile and thermally stable. Analysis is then performed on a non-polar capillary column, coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. phytopharmajournal.com

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 60 °C for 30 minutes |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal-phase and reversed-phase HPLC for the analysis and purification of pharmaceutical compounds. bohrium.comtwistingmemoirs.com This technique uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase. chromatographyonline.com Due to the low viscosity and high diffusivity of supercritical CO₂, SFC allows for faster separations and higher efficiency compared to HPLC. twistingmemoirs.comchromatographytoday.com

For polar compounds like "this compound", a polar organic co-solvent, such as methanol, is added to the CO₂ mobile phase to increase its elution strength. teledynelabs.com SFC is particularly advantageous for chiral separations if an asymmetric center is present, often providing superior resolution and speed compared to chiral HPLC. chromatographyonline.comchromatographyonline.com The technique is compatible with a wide range of stationary phases, with polar columns being preferred for pharmaceutical compounds. bohrium.comresearchgate.net Its application reduces the consumption of organic solvents, making it an environmentally friendly and cost-effective method. twistingmemoirs.comchromatographyonline.com

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure of "this compound" and assessing its purity from a structural perspective.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to provide a complete and unambiguous assignment of the compound's structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For "this compound", distinct signals are expected for the pyrimidine ring protons, the piperidine ring protons, and the methanol group's protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show characteristic signals for the carbons of the pyrimidine ring, the piperidine ring, and the methanol side chain.

Advanced 2D NMR techniques are used to confirm the assignments made from 1D spectra by showing correlations between nuclei. ipb.ptemory.edu

| Position | ¹H NMR (Predicted Multiplicity, Integration) | ¹³C NMR (Predicted) |

|---|---|---|

| Pyrimidine H5 | ~6.4 (t, 1H) | ~109 |

| Pyrimidine H4, H6 | ~8.3 (d, 2H) | ~157 |

| Piperidine H2, H6 (axial/equatorial) | ~4.7 (m, 2H) | ~43 |

| Piperidine H3, H5 (axial/equatorial) | ~1.8 (m, 2H), ~1.2 (m, 2H) | ~29 |

| Piperidine H4 | ~1.6 (m, 1H) | ~39 |

| CH₂OH | ~3.5 (d, 2H) | ~67 |

| CH₂OH | Variable (br s, 1H) | - |

| Pyrimidine C2 | - | ~161 |

Mass Spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of "this compound". ambeed.com Soft ionization techniques, such as Electrospray Ionization (ESI), are typically used, which minimizes fragmentation and provides a strong signal for the molecular ion.

In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecule, [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₀H₁₅N₃O). rsc.org Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern that can be used to confirm the connectivity of the pyrimidine and piperidinyl-methanol moieties.

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N₃O |

| Molecular Weight (Monoisotopic) | 193.1215 g/mol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Observed Ion (HRMS) | [M+H]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 194.1293 |

Infrared (IR) Spectroscopy

The key functional groups and their expected vibrational frequencies are:

O-H Stretching: The hydroxyl (-OH) group of the methanol substituent will exhibit a strong, broad absorption band, typically in the region of 3600-3200 cm⁻¹. This broadening is due to intermolecular hydrogen bonding.

C-H Stretching: The aliphatic C-H bonds of the piperidine ring and the methylene (B1212753) bridge will show strong absorptions in the 3000-2850 cm⁻¹ range. Aromatic C-H stretching from the pyrimidine ring is expected to appear as weaker bands between 3100-3000 cm⁻¹.

C=N and C=C Stretching: The pyrimidine ring contains both C=N and C=C bonds, which will produce characteristic stretching vibrations in the fingerprint region, typically between 1600 cm⁻¹ and 1400 cm⁻¹.

C-O Stretching: The C-O single bond of the primary alcohol will result in a strong absorption band in the 1260-1000 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the C-N bonds of the piperidine and pyrimidine rings will appear in the 1350-1000 cm⁻¹ range.

Studies on the closely related compound, 4-piperidinemethanol, provide experimental support for the assignment of vibrations related to the piperidinemethanol core. researchgate.net The addition of the pyrimidin-2-yl group introduces the characteristic aromatic and C=N vibrations.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3600 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | Pyrimidine Ring | 3100 - 3000 | Weak to Medium |

| C-H Stretch (Aliphatic) | Piperidine Ring, -CH₂- | 3000 - 2850 | Strong |

| C=N and C=C Stretch | Pyrimidine Ring | 1600 - 1400 | Medium to Strong |

| C-O Stretch | Primary Alcohol | ~1050 | Strong |

| C-N Stretch | Piperidine, Pyrimidine | 1350 - 1000 | Medium |

Advanced Analytical Techniques for Biological Matrices

The quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is essential for preclinical pharmacokinetic studies. These matrices are complex, requiring highly selective and sensitive analytical methods to overcome interference from endogenous components. nih.gov

Derivatization Strategies for Enhanced Detection in Biological Samples

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For this compound, derivatization could be employed to enhance its detectability by chromatography-based methods, particularly if high sensitivity is required.

While specific derivatization protocols for this compound are not documented, general strategies applicable to its functional groups can be considered:

Derivatization of the Hydroxyl Group: The primary alcohol group is a target for derivatization. Acylation or silylation can increase the compound's volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. However, given the polarity of the molecule, Liquid Chromatography-Mass Spectrometry (LC-MS) is a more common approach.

Derivatization for Enhanced MS Ionization or UV Detection: For LC-based methods, derivatization can be used to introduce a tag that enhances ionization efficiency for mass spectrometry or imparts strong UV absorbance or fluorescence for optical detection. For instance, reagents that react with amines or alcohols can be utilized. A study on piperidine analysis demonstrated the use of 4-toluene sulfonyl chloride as a pre-column derivatization agent to create a derivative with strong UV absorbance, significantly improving detection limits in RP-HPLC. nih.gov A similar strategy could be adapted for the hydroxyl group of the target compound. Another approach involves using tags with high proton affinity to enhance positive-ion mode MS detection, as demonstrated with N-(4-aminophenyl)piperidine for organic acid analysis. rowan.edu

Quantitative Analysis in Biological Fluids and Tissues

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the quantitative analysis of small molecules like this compound in biological fluids. nih.gov This method offers high sensitivity, selectivity, and throughput, making it ideal for pharmacokinetic studies. nih.gov

A typical validated LC-MS/MS method would involve the following steps:

Sample Preparation: The initial step is to isolate the analyte from the complex biological matrix. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent, such as acetonitrile or methanol, is added to the plasma or tissue homogenate sample to precipitate proteins. nih.govresearchgate.net

Solid-Phase Extraction (SPE): A more selective method that can provide a cleaner sample extract, potentially leading to lower limits of quantification. nih.gov SPE cartridges (e.g., Oasis HLB) are often used to retain the analyte while endogenous interferences are washed away. nih.gov

Chromatographic Separation: The prepared sample extract is injected into an HPLC system.

Column: A reversed-phase C18 column is typically used for separation. nih.govnih.gov

Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) is common. nih.gov This ensures good peak shape and efficient separation from any remaining matrix components.

Mass Spectrometric Detection:

Ionization: An electrospray ionization (ESI) source, typically operated in positive ion mode, is used to generate protonated molecular ions [M+H]⁺ of the analyte.

Detection: Tandem mass spectrometry is performed in the Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, the precursor ion (the [M+H]⁺ ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is selected in the third quadrupole for detection. This process is highly selective and significantly reduces background noise, enabling very low detection limits. nih.gov

Method Validation: The assay must be fully validated according to regulatory guidelines. Key validation parameters include linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and stability. mdpi.com

Table 2: Typical Validation Parameters for an LC-MS/MS Assay in Biological Fluids

| Parameter | Typical Acceptance Criteria/Range | Reference |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL (analyte dependent) | nih.govnih.govmdpi.com |

| Intra-day and Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | nih.govresearchgate.net |

| Intra-day and Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | nih.govresearchgate.net |

| Recovery | Consistent, precise, and reproducible | researchgate.net |

| Stability (Bench-top, Freeze-thaw, Long-term) | Analyte concentration within ±15% of nominal | mdpi.comresearchgate.net |

This robust analytical approach allows for the reliable determination of this compound concentrations in various biological samples, providing critical data for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Preclinical Development and Translational Research Considerations

In Vitro Cell-Based Assays for Efficacy and Primary Screening

There is no publicly available information regarding the evaluation of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol in in vitro cell-based assays. Typically, for a compound of this nature, initial preclinical assessment would involve a battery of tests to determine its biological activity and potential therapeutic efficacy. These assays often include:

Target-based assays: To determine if the compound interacts with a specific molecular target (e.g., an enzyme or receptor).

Cell viability and cytotoxicity assays: To assess the compound's effect on cell survival and proliferation in various cell lines, often cancer-derived. Common examples include MTT, MTS, or CellTiter-Glo® assays.

Functional assays: To measure the physiological response of cells to the compound, such as changes in signaling pathways or gene expression.

Without published studies, it is not possible to provide data on the performance of this compound in any such assays.

In Vivo Efficacy Studies in Animal Models (e.g., Tumor Xenograft Models, Focal Ischemia Models, Fracture Defect Models)

No in vivo efficacy studies for this compound have been reported in the accessible scientific literature. Preclinical in vivo studies in animal models are a critical step to evaluate the therapeutic potential of a compound in a living organism. Depending on the intended therapeutic area, these could involve:

Tumor Xenograft Models: Where human cancer cells are implanted into immunocompromised mice to assess the anti-tumor activity of a compound.

Focal Ischemia Models: Used in neuroscience research to mimic stroke and evaluate the neuroprotective effects of a potential drug.

Fracture Defect Models: Employed in orthopedic research to study the potential of a compound to promote bone healing.

The absence of such studies for this compound means there is no data to report on its efficacy in any animal models.

Safety Pharmacology Assessments and Adverse Effect Profiles (Excluding Dosage)

Information regarding the safety pharmacology of this compound is not available. Safety pharmacology studies are designed to identify potential undesirable pharmacodynamic effects of a substance on vital physiological functions. A core battery of tests typically includes assessments of the:

Central Nervous System: Evaluating effects on behavior, coordination, and motor activity.

Cardiovascular System: Monitoring heart rate, blood pressure, and electrocardiogram (ECG) parameters.

Respiratory System: Assessing effects on respiratory rate and function.

Without these studies, the adverse effect profile of this compound remains uncharacterized.

Drug–Drug Interaction (DDI) Risk Assessment

There are no published data on the drug-drug interaction (DDI) risk assessment for this compound. DDI studies are essential to predict and understand how a new drug might interact with other co-administered medications. These assessments typically involve in vitro studies to evaluate the compound's potential to:

Inhibit or induce major cytochrome P450 (CYP) enzymes.

Act as a substrate or inhibitor of key drug transporters (e.g., P-glycoprotein).

The lack of such data prevents any assessment of the DDI potential for this compound.

Future Research Directions and Therapeutic Potential

Design and Synthesis of Next-Generation Pyrimidinylpiperidinemethanol Analogues

The piperidine (B6355638) and pyrimidine (B1678525) moieties are well-established pharmacophores present in numerous approved drugs, highlighting their importance in medicinal chemistry. wisdomlib.orgnih.gov The design and synthesis of next-generation analogues of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol are centered on optimizing pharmacokinetic and pharmacodynamic properties. Synthetic strategies often involve multicomponent reactions, allowing for the efficient construction of diverse chemical libraries. wisdomlib.org These strategies enable systematic modifications of the core structure to enhance target affinity, selectivity, and metabolic stability.

Key synthetic approaches include the modification of the pyrimidine ring, the piperidine core, and the methanol (B129727) linker. For instance, the introduction of various substituents on the pyrimidine ring can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets. nih.gov Similarly, alterations to the piperidine ring, such as the introduction of chiral centers or conformational constraints, can lead to improved target specificity and reduced off-target effects. nih.gov

Recent advances in synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, are being leveraged to accelerate the synthesis of novel analogues. nano-ntp.com These technologies allow for rapid reaction optimization and the generation of compound libraries for high-throughput screening. The overarching goal is to create a diverse collection of pyrimidinylpiperidinemethanol derivatives with a wide range of physicochemical properties to explore a broad spectrum of biological activities.

Exploration of Novel Therapeutic Indications

The structural features of this compound analogues make them promising candidates for a variety of therapeutic applications. The exploration of novel indications is a key area of ongoing research, with several promising avenues being investigated.

Neurodegenerative and Psychiatric Disorders

The pyrimidinylpiperidine scaffold is being explored for its potential in treating neurodegenerative and psychiatric conditions. Analogues are being investigated as:

Acetylcholinesterase (AChE) Inhibitors: The inhibition of AChE is a key strategy in the management of Alzheimer's disease. mdpi.comclinmedkaz.org Pyrimidinylpiperidine derivatives have shown potential as AChE inhibitors, aiming to increase acetylcholine levels in the brain and improve cognitive function. mdpi.com

Dopamine (B1211576) D2 Receptor Antagonists: These are crucial in the treatment of schizophrenia and other psychotic disorders. mdpi.commednexus.org The pyrimidinylpiperidine core is being utilized to develop novel D2 antagonists with improved efficacy and side-effect profiles. mdpi.com

Histamine H3 Receptor Antagonists: H3 receptor antagonism is a promising approach for treating cognitive deficits in Alzheimer's disease and narcolepsy. nih.govdoaj.org The development of pyrimidinylpiperidine-based H3 antagonists is an active area of research. nih.gov

Metabolic Diseases

The global rise in metabolic diseases, such as type 2 diabetes, has spurred the search for novel therapeutic agents. Pyrimidinylpiperidine derivatives are being investigated as:

GPR119 Agonists: G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in glucose-dependent insulin secretion. nih.govcnr.it Analogues of this compound are being designed to act as potent and selective GPR119 agonists. nih.gov

Oncology

The antiproliferative properties of pyrimidine and piperidine derivatives have led to their investigation as potential anticancer agents. crimsonpublishers.com Research is focused on identifying analogues of this compound that can inhibit the growth of various cancer cell lines through mechanisms such as the inhibition of protein kinases. nih.gov

The table below summarizes the potential therapeutic indications for derivatives of this compound.

| Therapeutic Area | Target | Potential Indication |

| Neurodegenerative Disorders | Acetylcholinesterase (AChE) | Alzheimer's Disease |

| Psychiatric Disorders | Dopamine D2 Receptor | Schizophrenia |

| Neurological Disorders | Histamine H3 Receptor | Narcolepsy, Cognitive Deficits |

| Metabolic Diseases | GPR119 | Type 2 Diabetes |

| Oncology | Protein Kinases | Various Cancers |

Advanced Mechanistic Studies and Target Validation

A thorough understanding of the molecular mechanisms of action and validation of biological targets are crucial for the rational design of more effective and safer drugs. For pyrimidinylpiperidinemethanol derivatives, advanced mechanistic studies are being employed to elucidate their precise interactions with their biological targets.

One area of investigation is the potential for these compounds to act as allosteric modulators . nih.gov Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering the potential for greater selectivity and a more nuanced modulation of receptor activity. nih.gov For example, pyrimidinyl biphenylureas, which share the pyrimidine moiety, have been shown to act as allosteric modulators of the cannabinoid receptor 1 (CB1), initiating β-arrestin–dependent signaling pathways. nih.gov Investigating whether pyrimidinylpiperidinemethanol analogues can exhibit similar allosteric modulation of their targets is a key research direction.

Another critical area of study is the role of these compounds in modulating signaling pathways implicated in disease. For instance, derivatives of a related pyrrolo-pyrimidinyl piperidine scaffold have been identified as potent and selective inhibitors of protein kinase B (Akt) , a central node in cell signaling pathways that is frequently dysregulated in cancer. nih.gov Mechanistic studies for such compounds involve detailed kinetic analyses, X-ray crystallography to determine the binding mode, and cellular assays to confirm the downstream effects of target inhibition. nih.gov